3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

This compound features a 3-(phenylsulfonamido)benzamide scaffold validated for CA IX inhibition (IC50 140 nM) with a 6-nitro-benzothiazole core and 4-chlorobenzenesulfonamide tail. The 3- vs 4-substituted regioisomeric pair enables direct SAR studies on target engagement. Sourced at 95% purity; ideal for medicinal chemistry lead optimization and assay development.

Molecular Formula C20H13ClN4O5S2
Molecular Weight 488.92
CAS No. 886897-38-7
Cat. No. B2508461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS886897-38-7
Molecular FormulaC20H13ClN4O5S2
Molecular Weight488.92
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13ClN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)
InChIKeyJFJVBYKGFWWGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 886897-38-7): Procurement-Relevant Identity and Class Context


3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 886897-38-7) is a synthetic small molecule (C20H13ClN4O5S2, MW 488.92) belonging to the benzothiazole‑sulfonamide‑benzamide hybrid class . It incorporates a 6‑nitro‑1,3‑benzothiazol‑2‑yl core, a central benzamide linker bearing a 3‑(4‑chlorobenzenesulfonamido) substituent, and a secondary sulfonamide NH . Compounds within this scaffold space are frequently investigated as carbonic anhydrase inhibitors, α‑glucosidase/cholinesterase inhibitors, and antimicrobial agents [1]. Commercial availability is typically restricted to research‑grade supply with 95% purity .

Why Generic Benzothiazole-Sulfonamide Substitution Fails for 3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide


Benzothiazole‑sulfonamide hybrids are not interchangeable because subtle changes in the position of the sulfonamido‑benzamide appendage, the nature of the aryl‑sulfonyl substituent, and the presence/absence of the 6‑nitro group can dramatically alter target engagement, potency, and physicochemical properties [1]. For example, in related 3‑(phenylsulfonamido)benzamide series, moving the sulfonamide from the 3‑ to the 4‑position or replacing the chlorophenyl group with an unsubstituted phenyl ring alters CA IX inhibitory activity by orders of magnitude [2]. Likewise, in benzothiazole‑sulfonamide carbonic anhydrase inhibitors, Ki values span from 0.025 μM to >0.9 μM across a set of only ten closely related secondary sulfonamides [1]. Consequently, procurement of an “in‑class” surrogate without precise structural matching risks obtaining a compound with unpredictable and potentially irrelevant biological performance.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide


Positional Isomer Differentiation: 3‑Sulfonamido vs. 4‑Sulfonamido‑Benzamide Regioisomer

The target compound places the 4‑chlorobenzenesulfonamido group at the 3‑position of the central benzamide, whereas the widely comparator regioisomer 4‑(4‑chlorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 886909-54-2) carries the identical substituent at the 4‑position . In the 3‑(phenylsulfonamido)benzamide CA IX inhibitor series, the 3‑substitution pattern is essential for low‑nanomolar potency (most potent compound IC50 = 140 nM); 4‑substituted analogs are significantly less explored and often show reduced CA IX affinity [1]. The molecular formula of both regioisomers is identical (C20H13ClN4O5S2, MW 488.92), making them indistinguishable by mass spectrometry alone, yet their biological target engagement profiles are expected to differ .

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Halogen Differentiation: 4‑Cl vs. 4‑F Benzenesulfonamido Analog

The target compound incorporates a 4‑chlorophenyl group on the sulfonamide, while the direct fluoro‑analog 3‑(4‑fluorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (C20H13FN4O5S2, MW 472.47) carries a 4‑fluorophenyl substituent . The chlorine atom contributes +16.45 Da additional molecular weight versus fluorine and occupies a larger van der Waals volume (Cl: ~19.5 ų vs. F: ~8.5 ų), which can alter hydrophobic pocket occupancy and halogen‑bonding geometry in target binding sites [1]. In benzothiazole‑sulfonamide carbonic anhydrase inhibitors, halogen substitution on the sulfonamide phenyl ring modulates Ki values by 2‑ to 20‑fold across hCA I and hCA II isoforms [2]. The chloro‑analog is predicted to have higher lipophilicity (estimated ΔClogP ≈ +0.6–0.8) compared to the fluoro‑analog, potentially affecting solubility and membrane permeability [1].

Physicochemical Properties Halogen Bonding Drug Design

Benzamide‑Linker vs. Simple Sulfonamide Scaffold Comparison

The target compound features an extended scaffold comprising a benzamide linker connecting the 6‑nitro‑benzothiazole core to the 3‑(4‑chlorobenzenesulfonamido)phenyl moiety. By contrast, N‑(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzenesulfonamide (CAS 19262-59-0, C13H9N3O4S2, MW 335.36) is a truncated analog lacking the benzamide extension . The additional benzamide linker in the target compound increases molecular weight by ~153 Da and adds a hydrogen‑bond donor/acceptor motif that can engage distal binding site residues. In related 3‑(phenylsulfonamido)benzamide CA IX inhibitors, the benzamide carbonyl and NH groups participate in critical hydrogen‑bond networks within the enzyme active site, contributing to low‑nanomolar potency [1]. Simple benzothiazole‑sulfonamides without this linker typically show weaker and less selective CA inhibition [2].

Scaffold Complexity Target Engagement Chemical Biology

Nitro Group Electronic Effect: 6‑NO2 vs. 6‑Unsubstituted Benzothiazole

The 6‑nitro substituent on the benzothiazole ring is a strong electron‑withdrawing group that polarizes the aromatic system and can modulate the acidity of the adjacent sulfonamide NH. The des‑nitro comparator, N‑(benzothiazol‑2‑yl)-4‑chlorobenzenesulfonamide (NBTCS, CAS 35607-93-3, C13H9ClN2O2S2, MW 324.81), lacks this electronic feature [1]. In benzothiazole‑sulfonamide copper(II) complexes, the 6‑nitro group significantly alters the superoxide anion scavenging activity compared to 6‑chloro or 6‑unsubstituted analogs, with IC50 values differing by 2‑ to 4‑fold [2]. The electron‑withdrawing nitro group is also known to enhance the acidity of the sulfonamide NH (predicted pKa shift of –0.5 to –1.0 units), which can strengthen Zn²⁺ coordination in carbonic anhydrase active sites [3].

Electronic Effects Enzyme Inhibition Benzothiazole SAR

Purity‑Defined Procurement: 95% Assay Specification and Identity Verification

Commercial suppliers of 3‑(4‑chlorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 886897-38-7) specify a minimum purity of 95% . In contrast, the positional isomer 4‑(4‑chlorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 886909-54-2) and the fluoro‑analog 3‑(4‑fluorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide are also supplied at 95% purity . However, the target compound is distinguishable from these analogs by its InChI Key (JFJVBYKGFWWGCD‑UHFFFAOYSA‑N) and exact mass (488.92 Da), providing unambiguous identity confirmation via HPLC‑MS or NMR . No quantitative biological activity data specific to CAS 886897-38-7 were identified in primary literature, peer‑reviewed journals, or public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 [1].

Quality Control Analytical Chemistry Reproducibility

Evidence‑Backed Application Scenarios for 3-(4-Chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide


Carbonic Anhydrase IX‑Targeted Anticancer Probe Design

The 3‑(phenylsulfonamido)benzamide scaffold is a validated pharmacophore for carbonic anhydrase IX (CA IX) inhibition, with the most potent congener in this series achieving an IC50 of 140 nM [1]. The target compound incorporates this privileged 3‑substitution pattern along with a 6‑nitro‑benzothiazole core and a 4‑chlorobenzenesulfonamide tail, each of which can independently modulate CA isoform selectivity as demonstrated in benzothiazole‑sulfonamide series where Ki values range from 0.025 μM to 0.971 μM across hCA I and II [2]. This makes the compound a rational starting point for structure‑based optimization of CA IX‑selective inhibitors for tumor hypoxia research.

Structure–Activity Relationship (SAR) Exploration of Benzothiazole‑Sulfonamide‑Benzamide Hybrids

Because the target compound differs from its 4‑substituted regioisomer solely in the position of the sulfonamido attachment on the benzamide ring, paired testing of the 3‑ vs. 4‑substituted pair can directly isolate the contribution of regioisomerism to target binding, selectivity, and pharmacokinetic properties . This orthogonal SAR design is valuable for medicinal chemistry teams optimizing benzothiazole‑based inhibitor series, particularly given that 3‑substituted analogs in the phenylsulfonamido‑benzamide class have demonstrated CA IX IC50 values in the nanomolar range while 4‑substituted variants are comparatively underexplored [1].

Halogen‑Dependent Pharmacophore Mapping in Enzyme Inhibition

The chlorine substituent on the target compound provides distinct van der Waals volume (~19.5 ų) and lipophilicity compared to the fluorine atom in 3‑(4‑fluorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (F volume ~8.5 ų, ΔClogP ≈ +0.6–0.8 for Cl vs. F) . Side‑by‑side testing of these halogen analogs in carbonic anhydrase or α‑glucosidase inhibition assays can reveal halogen‑bonding contributions to affinity, as benzothiazole‑sulfonamide CA inhibitors exhibit halogen‑dependent Ki shifts of 2‑ to 20‑fold [2]. Such head‑to‑head comparisons support rational halogen choice in lead optimization.

Research‑Grade Reference Standard for Benzothiazole‑Sulfonamide Analytical Method Development

With a defined molecular formula (C20H13ClN4O5S2), exact mass (488.92 Da), and a unique InChI Key (JFJVBYKGFWWGCD‑UHFFFAOYSA‑N), the target compound at 95% purity serves as a suitable reference standard for developing and validating LC‑MS or HPLC‑UV methods aimed at distinguishing closely related benzothiazole‑sulfonamide analogs in reaction monitoring or purity assessment workflows.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.